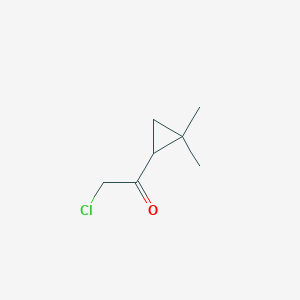

2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone, also known as CDME, is an organic compound that belongs to the family of chloroketones. CDME has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Aplicaciones Científicas De Investigación

Enzymatic Process Development for Chiral Intermediates

A study highlighted the development of an enzymatic process to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, a critical intermediate for synthesizing Ticagrelor, a medication used for treating acute coronary syndromes. This process, characterized by its green and environmentally friendly approach, demonstrates high productivity and could significantly impact industrial applications due to its efficiency and safety benefits (Guo et al., 2017).

Synthesis of Agricultural Fungicides

Another research effort detailed the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one from 2-chloro-1-(1-chlorocyclopropyl)ethanone, showcasing its importance as a key intermediate in producing prothioconazole, a promising agricultural fungicide. The optimized synthetic process offers a high yield and facile preparation, highlighting the compound's role in enhancing agricultural productivity and disease management (Ji et al., 2017).

Crystal Structure Analysis for Material Science

Research on the crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime provides insights into the molecular arrangements that could be beneficial in material science for developing new materials with specific optical or mechanical properties. Understanding these structures helps in the design of novel compounds with desired functionalities (Zheng et al., 2014).

Contributions to Organic Synthesis Methodologies

A study on the steric effects in [6+4] cycloadditions involving 2-chlorotropone reacts with dimethylfulvene contributes significantly to the understanding of cycloaddition reactions in organic synthesis. This knowledge aids in designing synthetic routes for complex organic molecules, demonstrating the broad utility of 2-Chloro-1-(2,2-dimethylcyclopropyl)ethanone and related compounds in creating new chemical entities (Pfaendler & Tanida, 1973).

Safety and Hazards

The safety data sheet for a similar compound, 2-chloro-1-(1-chlorocyclopropyl)ethanone, indicates that it is toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, is fatal if inhaled, is suspected of causing genetic defects, is suspected of damaging fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life .

Propiedades

IUPAC Name |

2-chloro-1-(2,2-dimethylcyclopropyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c1-7(2)3-5(7)6(9)4-8/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASTVNHOUNYKVAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)CCl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]-acetic acid](/img/structure/B2563901.png)

![1-(2-fluorophenyl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2563903.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-4-cyclopropyl-1,3-thiazole-5-carboxamide](/img/structure/B2563907.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide](/img/structure/B2563908.png)

![4-(N,N-diallylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2563909.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2563911.png)

![methyl 5-(hydroxymethyl)-1-[2-hydroxy-2-(4-methylphenyl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2563913.png)

![7-Fluoro-2-methyl-3-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2563917.png)

![6-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-ethyl-3-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2563920.png)